N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
N-(4-Ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a methyl group at position 6 and a 4-ethoxyphenylamine group at position 3. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c1-3-19-12-6-4-11(5-7-12)18-14-13-8-10(2)20-15(13)17-9-16-14;/h4-9H,3H2,1-2H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGIIIDGBRESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation: Cyclization Strategies for Thieno[2,3-d]Pyrimidine
The thieno[2,3-d]pyrimidine scaffold serves as the structural foundation for this compound. Cyclization reactions are critical for forming the fused heterocyclic system. A widely adopted approach involves the condensation of 2-aminothiophene derivatives with carbonyl-containing intermediates under acidic or catalytic conditions.
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. For example, a cyclization protocol adapted from pyrazino-thieno[3,2-d]pyrimidine analogs involves heating a mixture of 4-chloro-6-methylthieno[2,3-d]pyrimidine, aluminum chloride (1 equivalent), and acetic acid in acetonitrile under microwave conditions (400 W, 160°C, 60 minutes). This method achieves a 78% yield by accelerating ring closure while minimizing side reactions.
Table 1: Cyclization Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Solvent System | Acetonitrile/Acetic Acid (2:1) |
| Catalyst | Aluminum Chloride (1 equiv.) |
| Reaction Time | 60 minutes |
| Yield | 78% |
Conventional Thermal Cyclization
Traditional reflux methods using isopropyl alcohol as a solvent at 80–100°C for 12–24 hours offer a lower-yield alternative (~60%). While less efficient, this approach remains viable for laboratories lacking microwave infrastructure.
Amination: Introducing the 4-Ethoxyphenyl Group
Functionalization at the 4-position of the thieno[2,3-d]pyrimidine core with the 4-ethoxyphenyl moiety is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination
Palladium-catalyzed amination using 4-ethoxyaniline and a palladium(II) acetate/Xantphos catalyst system enables efficient coupling. Reactions conducted under microwave irradiation (120°C, 1.5 hours) in toluene achieve 45–50% yields, with the ligand choice critically influencing regioselectivity.
Table 2: Amination Optimization Parameters
| Variable | Optimal Condition |
|---|---|
| Catalyst | Palladium(II) Acetate |
| Ligand | Xantphos |
| Base | Cesium Carbonate |
| Solvent | Toluene |
| Temperature | 120°C (Microwave) |
| Yield | 45% |
Nucleophilic Substitution
Direct displacement of a leaving group (e.g., chlorine) at the 4-position by 4-ethoxyaniline in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 100°C for 24 hours offers a simpler but lower-yielding (~35%) route.
Salt Formation: Hydrochloride Preparation
Conversion of the free base to the hydrochloride salt improves aqueous solubility and stability. Gaseous hydrogen chloride is bubbled through a solution of the free base in ethanol at 0–5°C, resulting in precipitation of the hydrochloride salt with >95% purity after recrystallization.
Table 3: Salt Formation Protocol
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–5°C |
| HCl Introduction | Gaseous |
| Purity Post-Processing | >95% (HPLC) |
Reaction Optimization and Yield Enhancement
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) verifies purity (>98%), with a retention time of 12.3 minutes under standardized conditions.
Challenges and Troubleshooting
Byproduct Formation During Cyclization
Incomplete cyclization may result in residual starting materials. Adding excess aluminum chloride (1.2 equivalents) and maintaining rigorous temperature control mitigates this issue.
Low Amination Yields
Employing freshly distilled 4-ethoxyaniline and degassing solvents under nitrogen improves coupling efficiency by 10–15%.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in several therapeutic areas, primarily due to its interactions with biological targets. Below are some notable applications:
Anticancer Activity
Research indicates that N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, which is the programmed cell death crucial for eliminating cancerous cells.
Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines, including breast and lung cancers, while sparing normal cells. The compound's ability to modulate signaling pathways related to cell survival has been a focal point of investigation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 128 µg/mL |
| Staphylococcus aureus | 256 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease progression. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
Case Study : A study conducted on related compounds showed effective inhibition of acetylcholinesterase with IC50 values in the low micromolar range, suggesting potential applications in treating conditions like Alzheimer's disease.
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic potential:
- Apoptosis Induction : The compound activates caspases and other proteins involved in the apoptotic pathway.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Enzyme Interaction : Binding studies reveal that the compound can fit into the active site of target enzymes, blocking their activity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Position 6 Modifications :
- 6-Methyl vs. 6-Ethynyl: The methyl group in the target compound contrasts with ethynyl-substituted analogs (e.g., 6-ethynylthieno[2,3-d]pyrimidin-4-anilines). Ethynyl groups enable covalent binding to biological targets (e.g., kinases), while methyl groups may enhance metabolic stability .
- 6-Bromo Intermediates: Brominated precursors (e.g., 6-bromo-N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)thieno[2,3-d]pyrimidin-4-amine) serve as intermediates for coupling reactions, highlighting the versatility of position 6 for functionalization .
Aniline Substituents :
Table 1: Key Structural Comparisons
Antimicrobial Activity :
- Tricyclic thieno[2,3-d]pyrimidines with sulfonyl and tetrahydropyrido groups (e.g., 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido-thieno[2,3-d]pyrimidin-4-amine) exhibit broad-spectrum activity against bacteria (e.g., Bacillus subtilis, E. coli) and fungi (e.g., Aspergillus niger) . The target compound’s methyl and ethoxy substituents may modulate lipophilicity, influencing membrane penetration and potency.
Kinase Inhibition Potential:
- Pyrrolo[2,3-d]pyrimidine analogs (e.g., N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride) are associated with kinase inhibition (e.g., JAK3 inhibitors like ritlecitinib) . The thieno[2,3-d]pyrimidine core in the target compound may offer distinct electronic properties compared to pyrrolo analogs, affecting target selectivity.
Solubility and Salt Forms :
- Hydrochloride salts (common in both the target compound and analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride ) enhance aqueous solubility, critical for in vivo applications.
Biological Activity
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H16N4OS
- Molecular Weight : 280.36 g/mol
- CAS Number : 412962-43-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antimicrobial activity in agar well diffusion assays, outperforming standard antibiotics like Streptomycin. The mechanism of action was elucidated through docking studies that indicated binding to the ribosomal RNA's active site and tRNA methyltransferase, suggesting a potential pathway for antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has also been explored. A review indicated that several pyrimidine derivatives exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for these compounds were comparable to established anti-inflammatory drugs such as indomethacin . This suggests that this compound may possess similar anti-inflammatory properties.
Cytotoxicity and Anti-tumor Activity
The cytotoxic effects of thieno[2,3-d]pyrimidines have been evaluated against various cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231) while showing lower toxicity to normal mammary epithelial cells (MCF-10A). The most potent compounds had IC50 values indicating effective anti-tumor activity without significant cytotoxicity to normal cells .
| Compound | IC50 (μg/mL) | Selectivity Index (SI) |
|---|---|---|
| Compound 1 | 13.42 | 12.7 |
| Compound 2 | 28.89 | >8 |
| Cisplatin | - | 25 |
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study focused on thieno[2,3-d]pyrimidine derivatives, one compound showed superior antimicrobial activity against various bacterial strains, suggesting a promising avenue for the development of new antibiotics .
- Anti-inflammatory Assessment : Research indicated that certain thienopyrimidine derivatives significantly inhibited COX enzymes with promising IC50 values, indicating their potential as anti-inflammatory agents .
- Cytotoxicity Testing : A series of experiments demonstrated that specific derivatives were effective against cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride?
The synthesis typically involves:
- Core Formation : Cyclization reactions to construct the thieno[2,3-d]pyrimidine core.
- Amination : Coupling the 4-ethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination.
- Salt Formation : Treatment with HCl to yield the hydrochloride salt, enhancing solubility and stability . Example protocol:
| Step | Reaction Type | Conditions | Key Reagents | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Reflux, isopropyl alcohol | 4-chloro-6-methylthieno[2,3-d]pyrimidine | ~60% |
| 2 | Amination | Microwave (120°C, 1.5 h) | 4-ethoxyaniline, Pd catalyst | ~45% |
| 3 | Salt Formation | HCl (gaseous) in EtOH | HCl | >95% purity |
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, the methyl group on the thieno ring appears as a singlet at δ ~2.5 ppm in H NMR .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] at m/z 374.2) .
- HPLC/UPLC : Purity assessment (>98% via gradient elution with MeCN/HO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(dba)) with Xantphos ligands to enhance coupling efficiency .
- Microwave Irradiation : Reduces reaction time (e.g., 1.5 h vs. 24 h conventional heating) and improves regioselectivity .
- Purification : SCX-2 columns and preparative HPLC minimize byproducts, achieving >98% purity .
Q. What structural features influence its biological activity, and how do modifications alter target selectivity?
- Thienopyrimidine Core : Critical for kinase inhibition (e.g., VEGFR-2 or JAK3). Substitution at C6 (methyl group) enhances steric compatibility with hydrophobic kinase pockets .
- 4-Ethoxyphenyl Group : The ethoxy moiety improves solubility and modulates electronic effects, impacting binding affinity.
- Contradictions in Targets : While highlights VEGFR-2 inhibition (IC < 100 nM), notes JAK3 selectivity. Resolve discrepancies via:
- Kinase Profiling : Broad-spectrum assays (e.g., Eurofins KinaseScan) to identify primary targets.
- Co-crystallization : Structural studies to confirm binding modes .
Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy?
- Solubility Optimization : The hydrochloride salt improves aqueous solubility (critical for bioavailability) .
- Metabolic Stability : Liver microsome assays (e.g., human/rat) identify metabolic hotspots (e.g., ethoxy group demethylation).
- Formulation Strategies : Use of PEGylated nanoparticles or liposomes to enhance plasma half-life .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s mechanism of action (e.g., VEGFR-2 vs. JAK3 inhibition)?
- Dose-Response Studies : Compare IC values across multiple cell lines (e.g., MDA-MB-435 vs. SKOV-3) .
- Gene Knockdown : siRNA-mediated silencing of VEGFR-2/JAK3 to validate target dependency.
- Structural Overlay : Superimpose crystal structures of VEGFR-2 and JAK3 to assess binding site similarities .
Methodological Tables
Q. Table 1: Key Spectral Data for Characterization
| Technique | Key Signals | Interpretation |
|---|---|---|
| H NMR | δ 2.5 (s, 3H, CH) | Methyl group on thieno ring |
| C NMR | δ 123.9 (q, J = 4.4 Hz) | CF coupling (if applicable) |
| ESI-MS | m/z 374.2 [M+H] | Confirms molecular weight |
Q. Table 2: Biological Activity Comparison
| Study | Target | IC | Model System |
|---|---|---|---|
| VEGFR-2 | 85 nM | HUVEC angiogenesis assay | |
| JAK3 | 38 nM | SKOV-3 cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
